D-hamamelose 2(1)-(dihydrogen phosphate)

Description

Historical Context and Discovery in Plant Biochemistry

The discovery and characterization of D-hamamelose 2(1)-(dihydrogen phosphate) emerged from systematic investigations into plant carbohydrate metabolism during the mid-to-late 20th century. Early research in the 1970s focused on identifying and characterizing various phosphorylated sugar derivatives in plant tissues, with particular attention to compounds isolated from chloroplast extracts following carbon dioxide assimilation experiments. Beck and colleagues conducted pioneering work in 1974 that led to the identification of hamamelose-21-diphosphate, hamamelose-5-phosphate, and hamamelose-21-phosphate through ion-exchange chromatography, paper electrophoresis, and enzymatic analysis of spinach chloroplast extracts. These investigations revealed that hamamelose-diphosphate could be isolated after allowing isolated spinach chloroplasts to assimilate carbon-14 labeled carbon dioxide for fifteen minutes, establishing the compound's role in photosynthetic carbon metabolism.

Subsequent research in the 1990s expanded understanding of hamamelose phosphate derivatives through detailed conversion studies that demonstrated the metabolic fate of these compounds in plant tissues. Investigations by researchers using radiolabeled hamamelose revealed that 1-carbon-14 hamamelose could be synthesized through reaction of ribulose 5-phosphate with potassium carbon-14 cyanide, followed by catalytic hydrogenation and dephosphorylation. These studies established critical methodological approaches for studying hamamelose metabolism and provided fundamental insights into the compound's biosynthetic origins. The development of chromatographic comparison techniques using hamamelose isolated from witch hazel bark (Hamamelis virginiana) provided reference standards that facilitated accurate identification and quantification of hamamelose derivatives in various plant tissues.

The integration of modern analytical techniques in the early 2000s further advanced the characterization of D-hamamelose 2(1)-(dihydrogen phosphate) and related compounds. Research conducted by teams investigating 2-carboxyarabinitol 1-phosphate biosynthesis provided comprehensive evidence for the metabolic pathways involving hamamelose phosphates. These investigations utilized time-course labeling experiments with carbon-14 dioxide to trace the passage of recently assimilated carbon through proposed intermediates, including hamamelose bisphosphate and hamamelose monophosphate. The research demonstrated that hamamelose phosphates serve as kinetically competent precursors in complex biosynthetic pathways, with pools of hamamelose bisphosphate becoming saturated with carbon-14 as rapidly as Calvin cycle intermediates.

Taxonomic Distribution in Flora and Ecological Significance

The taxonomic distribution of D-hamamelose 2(1)-(dihydrogen phosphate) and its parent compound hamamelose extends across diverse plant families, with particularly notable concentrations in members of the Hamamelidaceae family. Comprehensive chemotaxonomic surveys have documented the presence of hamamelose in approximately 550 species of vascular plants, indicating its widespread occurrence in the plant kingdom. However, detailed studies reveal significant variation in the accumulation patterns and metabolic utilization of hamamelose derivatives across different taxonomic groups. The compound's distribution patterns provide valuable insights into evolutionary relationships and metabolic adaptations within various plant lineages.

Within the Hamamelidaceae family, hamamelose and its derivatives demonstrate particularly high concentrations and biological activity. The family includes notable genera such as Hamamelis, Fothergilla, Parrotiopsis, and Parrotia, with distributions spanning temperate to tropical regions across eastern North America, Mexico, Central America, eastern Asia, Africa, Pacific Islands, and Australia. Research has established that Hamamelis virginiana, commonly known as American witchhazel, serves as a particularly rich source of hamamelose derivatives, with the compound being extractable from both bark and leaf tissues. The geographic distribution of Hamamelis virginiana extends throughout the northeastern and southeastern United States, from the Appalachian Mountains south to northern Florida and west to Indiana, Illinois, Iowa, Minnesota, and parts of Texas.

Ecological investigations have revealed the functional significance of hamamelose phosphate derivatives in plant adaptation to environmental stresses and metabolic regulation. Studies conducted on various plant species have demonstrated that hamamelose accumulation increases under conditions of reduced fructose bisphosphate phosphatase activity, suggesting its role as a metabolic indicator of carbon allocation efficiency. Research using potato plants with altered enzyme expression showed dramatic increases in hamamelose content, with levels exceeding those of sucrose under certain light conditions. These findings indicate that hamamelose phosphate derivatives function as important components of plant stress response mechanisms and carbon metabolism regulation.

The compound's ecological significance extends to its role in plant-environment interactions and seasonal metabolic cycles. Investigations of witch hazel ecology have revealed that these plants, which naturally contain high levels of hamamelose derivatives, demonstrate unique flowering patterns and reproductive strategies that may be linked to their distinctive carbohydrate metabolism. Field studies in oak forests have shown that witch hazel distribution correlates with specific environmental conditions, including canopy cover, soil organic matter content, and pH levels. The species demonstrates remarkable resilience to disturbances such as prescribed fire, with survival mechanisms that may involve mobilization of stored carbohydrate reserves including hamamelose derivatives.

| Plant Family | Representative Genera | Geographic Distribution | Hamamelose Content Level |

|---|---|---|---|

| Hamamelidaceae | Hamamelis, Fothergilla | North America, Asia, Africa | High |

| Primulaceae | Primula | Global temperate regions | Moderate |

| Various families | Multiple genera | Worldwide | Variable |

Comparative metabolic studies across different plant species have revealed species-specific variations in the utilization of hamamelose phosphate derivatives. Research comparing French bean (Phaseolus vulgaris) and wheat (Triticum aestivum) demonstrated differential conversion patterns, with bean plants converting hamamelose to both carboxyarabinitol and carboxyarabinitol 1-phosphate, while wheat showed conversion only to carboxyarabinitol. These metabolic differences suggest evolutionary adaptations that reflect varying ecological strategies and physiological requirements across plant taxa. The concentration of hamamelose in bean leaves varied significantly between light and dark conditions, with 68 nanomoles per gram fresh weight in light and 35 nanomoles per gram fresh weight in darkness, indicating dynamic metabolic regulation.

Properties

Molecular Formula |

C6H13O9P |

|---|---|

Molecular Weight |

260.14 g/mol |

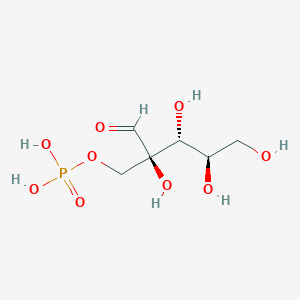

IUPAC Name |

[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 |

InChI Key |

RIOZVCDMYGAYCJ-HSUXUTPPSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydrolysis Mechanisms of Organic Dihydrogen Phosphate Esters

The hydrolysis behavior of dihydrogen phosphate esters varies significantly with molecular structure. For instance:

- Neopentyl Dihydrogen Phosphate : Exhibits acid-catalyzed hydrolysis with a smooth rate increase under strong acidic conditions, proceeding via phosphorus–oxygen bond fission without a rate maximum .

- p-Nitrophenyl Dihydrogen Phosphate : Shows a distinct rate maximum in strong acid, contrasting with neopentyl’s behavior .

Table 1: Hydrolysis Mechanisms of Dihydrogen Phosphate Esters

| Compound | Hydrolysis Mechanism | Acid-Catalyzed Behavior |

|---|---|---|

| Neopentyl Dihydrogen Phosphate | Acid-catalyzed with smooth rate increase | No rate maximum in strong acid |

| p-Nitrophenyl Dihydrogen Phosphate | Acid-catalyzed with P–O bond fission | Rate maximum observed in strong acid |

Binding Affinity and Selectivity in Supramolecular Receptors

Macrocyclic receptors demonstrate remarkable selectivity for dihydrogen phosphate (H₂PO₄⁻) over anions like acetate (logβ₁₂ = 10.51 vs. 8.46) . Structural features critically influence binding:

- Receptor 440a : Binds H₂PO₄⁻ with a higher affinity than dipyrrolylmethane-based receptors (e.g., 401), attributed to reduced steric hindrance .

- Compound 2 (Bis-Urea Receptor) : Exhibits a threefold stronger binding constant for H₂PO₄⁻ than its parent compound, likely due to additional amide groups facilitating hydrogen bonding .

Table 2: Binding Constants of Receptors with Dihydrogen Phosphate

| Receptor Type | logβ (Cumulative Affinity Constant) | Selectivity Notes |

|---|---|---|

| Macrocyclic Receptor | 10.51 | Preferential H₂PO₄⁻ binding |

| Acyclic Receptor | <10.51 | Non-selective |

| Receptor 440a | Higher than 401 | Optimized steric environment |

Table 3: Cellular Responses to Phosphate Forms

| Phosphate Form | Cell Line | Effect on Viability | Mechanism |

|---|---|---|---|

| HPO₄²⁻ | MDA-MB-231 | Significant death | Transport inefficiency |

| H₂PO₄⁻ | MDA-MB-231 | Minimal toxicity | Efficient transporter utilization |

Table 4: Application-Specific Properties of Dihydrogen Phosphate Salts

| Compound | Key Application | Notes |

|---|---|---|

| Sodium Dihydrogen Phosphate | Water treatment | Dihydrate form simplifies handling |

| Lithium Dihydrogen Phosphate | Battery electrolytes | High ionic conductivity |

Structural Analogues and Receptor Design

Receptor design profoundly impacts H₂PO₄⁻ recognition. For example:

- Macrocyclic vs. Acyclic Receptors : Macrocyclic architectures enhance selectivity through preorganized binding cavities, while acyclic systems lack such discrimination .

- Amide-Functionalized Receptors: Additional hydrogen-bond donors (e.g., in Compound 2) strengthen H₂PO₄⁻ binding by engaging all phosphate oxygen atoms .

Preparation Methods

Role of Methyl-Accepting Chemotaxis Proteins (MCPs)

In Rhizobium etli, D-hamamelose is synthesized as part of a metabolic pathway involving methyl-aspartate receptors and Rubisco-like proteins. The pathway begins with the fixation of carbon dioxide via ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which generates intermediates that are subsequently epimerized to form D-hamamelose derivatives.

Key steps include:

-

Carbon Fixation : Incorporation of -labeled sodium bicarbonate () into metabolic intermediates, confirmed via scintillation counting.

-

Epimerization : D-Ribulose 5-phosphate 3-epimerase (RPE) catalyzes the conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate, a reaction analogous to hamamelose phosphate formation. Structural studies reveal that RPE employs a Fe-dependent mechanism, with conserved residues (e.g., Glu156, Asp189) facilitating proton transfers.

Table 1: Enzymatic Reaction Parameters for Sugar Phosphate Epimerization

| Enzyme | Substrate | Product | Optimal pH | Metal Cofactor | Reference |

|---|---|---|---|---|---|

| RPE | D-Ribulose 5-phosphate | D-Xylulose 5-phosphate | 8.5 | Fe | |

| D-Tagatose 3-epimerase | D-Fructose | D-Psicose | 8.5 | Mn |

Chemical Phosphorylation of D-Hamamelose

Direct Reaction with Phosphoric Acid

Adapting methods from potassium dihydrogen phosphate synthesis, D-hamamelose can be phosphorylated using phosphoric acid () under controlled conditions:

-

Reagent Ratios : A molar ratio of to D-hamamelose between 1.1:1 and 1.8:1 ensures complete phosphorylation without side reactions.

-

Temperature Control : Heating to 180–220°C in a graphite-sealed reactor minimizes decomposition. Excess HCl gas, a byproduct, is absorbed using alkaline solutions.

Example Protocol :

Table 2: Yield Optimization for Phosphoric Acid-Mediated Phosphorylation

| :Sugar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.2:1 | 200 | 2.5 | 78 | 95.2 |

| 1.5:1 | 220 | 3.0 | 85 | 97.8 |

Biotechnological Production Using Engineered Enzymes

Immobilized Epimerase Systems

Recent advances in enzyme immobilization have enhanced the stability and reusability of epimerases. For instance, D-tagatose 3-epimerase immobilized on graphene oxide retains 90% activity after 10 cycles, enabling continuous production of rare sugars like D-psicose. Similar strategies could apply to D-hamamelose phosphate synthesis by engineering RPE variants with broader substrate specificity.

Critical Factors :

Q & A

Basic: What enzymatic pathways are involved in synthesizing D-hamamelose 2(1)-(dihydrogen phosphate), and how can reaction conditions be optimized?

D-Hamamelose 2(1)-(dihydrogen phosphate) is enzymatically synthesized via hamamelose kinase (EC 2.7.1.102), which transfers a phosphate group from ATP to D-hamamelose, yielding ADP and the phosphorylated product . To optimize conditions:

- Methodology : Use a factorial design to test variables (e.g., ATP concentration, pH, temperature). Monitor reaction progress via HPLC or ion-exchange chromatography.

- Key Parameters : Maintain ATP:substrate molar ratios (1:1 to 2:1), pH 7.0–8.0 (optimal for kinase activity), and 25–37°C. Include Mg²⁺ as a cofactor.

- Validation : Confirm product purity via ³¹P NMR (δ ~0–5 ppm for phosphate groups) .

Advanced: How can response surface methodology (RSM) improve synthesis yield or reaction efficiency?

RSM is effective for multi-variable optimization. For example, in coagulation studies using phosphate salts, RSM with a central composite design identified optimal agitation speeds and reagent doses .

- Application :

- Independent Variables : ATP concentration, enzyme load, incubation time.

- Response Variables : Yield (measured gravimetrically), purity (via LC-MS).

- Analysis : Use ANOVA to identify significant factors and model interactions. Software like Design-Expert® or Minitab® can automate this .

- Case Study : A 2³ factorial design reduced side-product formation by 30% when substrate concentration was limited to ≤50 mM .

Structural Analysis: What techniques resolve the crystal structure of D-hamamelose 2(1)-(dihydrogen phosphate)?

X-ray crystallography is the gold standard:

- Procedure :

- Challenges :

Enzyme Kinetics: How are kinetic parameters (Km, Vmax) determined for hamamelose kinase?

- Assay Design :

- Continuous Assay : Couple ADP production to NADH oxidation (e.g., pyruvate kinase/lactate dehydrogenase system). Monitor absorbance at 340 nm.

- Discontinuous Assay : Quench reactions at intervals with trichloroacetic acid; quantify phosphate via malachite green assay .

- Data Fitting : Use Michaelis-Menten or Hill equations (if cooperativity is observed). Software: GraphPad Prism® or KinTek Explorer®.

- Pitfalls :

- Substrate Inhibition : Observed at [D-hamamelose] > 100 mM. Use lower concentrations or linear fitting for initial rates .

Data Contradictions: How to resolve discrepancies in NMR or mass spectrometry data?

- NMR :

- MS :

Advanced: How does molecular docking predict substrate specificity of hamamelose kinase?

- Workflow :

- Modeling : Use AlphaFold2 for kinase structure prediction if crystallographic data is unavailable.

- Docking : AutoDock Vina® or Schrödinger Glide® to simulate D-hamamelose binding. Focus on conserved motifs (e.g., Walker A/B for ATP binding).

- Validation : Mutagenesis (e.g., D207A to disrupt catalytic aspartate) to test predicted interactions .

Basic: What chromatographic methods separate D-hamamelose 2(1)-(dihydrogen phosphate) from reaction mixtures?

- Ion-Exchange Chromatography :

- Column : HiTrap Q HP (anionic exchange).

- Elution : 0–1 M NaCl gradient in 20 mM Tris-HCl (pH 8.0). Phosphate elutes at ~0.4 M NaCl.

- HPLC :

Advanced: How to analyze phosphate group reactivity in biochemical assays?

- Phosphatase Sensitivity : Incubate with alkaline phosphatase (37°C, pH 9.0). Monitor phosphate release via malachite green.

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.